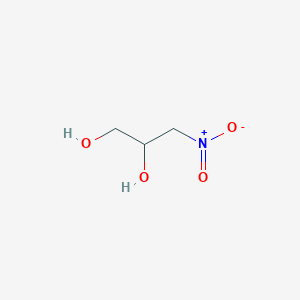

1,2-Propanediol, 3-nitro-

Description

1,2-Propanediol (propylene glycol) is a versatile diol used in antifreeze, polymers, solvents, and pharmaceuticals . The 3-nitro derivative, 1,2-Propanediol, 3-nitro-, introduces a nitro (-NO₂) group at the third carbon. These analogs differ in reactivity, synthesis pathways, and applications, influenced by their functional groups .

Properties

CAS No. |

130930-29-9 |

|---|---|

Molecular Formula |

C3H7NO4 |

Molecular Weight |

121.09 g/mol |

IUPAC Name |

3-nitropropane-1,2-diol |

InChI |

InChI=1S/C3H7NO4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2 |

InChI Key |

KNAFKGCUHDGMGE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-nitro- can be synthesized through the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction involves the addition of bromine to di(hydroxymethyl)nitromethane, resulting in the formation of 1,2-Propanediol, 3-nitro-.

Industrial Production Methods: The industrial production of 1,2-Propanediol, 3-nitro- involves the bromination process mentioned above. This method is widely used due to its efficiency and high yield. The reaction is typically carried out at controlled temperatures to ensure the stability of the product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Propanediol, 3-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro alcohols.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Substitution reactions often require nucleophiles like hydroxide ions (OH-) or amines.

Major Products Formed:

Oxidation: Nitro alcohols.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Propanediol, 3-nitro- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

Medicine: Explored for its potential use in pharmaceutical formulations due to its antimicrobial activity.

Industry: Utilized in the production of preservatives for personal care products and industrial applications.

Mechanism of Action

The antimicrobial activity of 1,2-Propanediol, 3-nitro- is primarily due to its ability to catalyze the oxidation of thiol groups, such as cysteine, to disulfides. This reaction is accompanied by the rapid consumption of oxygen, where oxygen acts as the final oxidant . This mechanism disrupts the cellular processes of microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Halogen-Substituted Derivatives

- 1,2-Propanediol, 3-chloro- (CAS 96-24-2): Structure: Chlorine substituent at the third carbon. Molecular Weight: 110.539 g/mol . Safety: Corrosive and toxic; requires careful handling due to halogen reactivity .

2.2. Heterocyclic Nitro Derivatives

- 1,2-Propanediol, 3-(4-nitro-1H-pyrazol-1-yl)- (CAS 688031-34-7 and 688031-33-6):

2.3. Aromatic Ether Derivatives

- 3-(2,4,6-Trichlorophenoxy)-1,2-propanediol (CAS 5112-23-2): Structure: Trichlorophenoxy group attached to the diol. Applications: Potential use in pesticides or herbicides. Environmental Impact: Chlorinated phenoxy groups raise concerns about persistence and toxicity .

2.4. Allyl-Substituted Derivatives

- 3-Allyloxy-1,2-propanediol (CAS 123-34-2):

- Structure : Allyloxy group (-O-CH₂CH=CH₂) at the third carbon.

- Applications : Crosslinking agent in polymers or precursor in organic synthesis.

- Reactivity : Allyl groups enable participation in radical or addition reactions .

Biological Activity

1,2-Propanediol, 3-nitro- (C3H7NO4) is a compound with notable biological activity, particularly in the context of its antimicrobial and cytotoxic properties. This article explores its biological activity through various studies and findings, including case studies and data tables.

1,2-Propanediol, 3-nitro- is characterized by the presence of a nitro group at the third carbon of the propanediol backbone. This structural feature is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit broad-spectrum antimicrobial properties. For instance, 2-Bromo-2-nitro-1,3-propanediol , a related compound, has been shown to exert bactericidal effects by catalyzing the oxidation of thiol groups in bacterial cells. This process leads to the formation of reactive oxygen species that contribute to bacterial cell death .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Target Organisms | Mechanism of Action |

|---|---|---|

| 1,2-Propanediol, 3-nitro- | Gram-positive bacteria (e.g., Staphylococcus aureus) | Inhibition of essential cellular functions via thiol oxidation |

| Bronopol | Various bacteria | Bacteriostasis followed by growth inhibition |

Cytotoxic Effects

The cytotoxic potential of 1,2-Propanediol, 3-nitro- has been explored in various cell lines. A study assessing the cytotoxicity of related nitro compounds revealed significant inhibitory effects on human cancer cell lines. The presence of the nitro group enhances interaction with DNA and proteins, leading to cellular damage and apoptosis .

Case Study: Cytotoxicity in Cancer Cells

In a study involving human tumor cell lines, 1,2-Propanediol, 3-nitro- was evaluated for its growth inhibitory effects. The results indicated that the compound exhibited a dose-dependent cytotoxic effect across several cancer cell types.

Table 2: Cytotoxicity Data from Human Tumor Cell Lines

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| Lung HOP-62 | 0.01 | Topoisomerase I poisoning |

| Colon HCT-116 | 0.03 | Induction of apoptosis via DNA damage |

| Melanoma UACC-62 | 0.01 | Disruption of cellular redox balance |

Metabolic Pathways and Production

The metabolic pathways involved in the synthesis of 1,2-Propanediol from various substrates have been studied extensively. Certain bacteria like Clostridium thermobutyricum can produce this compound from carbohydrates through anaerobic fermentation processes. This pathway involves key enzymes that facilitate the conversion of substrates into propanediol .

Table 3: Microbial Production Pathways

| Microorganism | Substrate Used | Yield (mol/mol) |

|---|---|---|

| Bacteroides ruminicola | L-rhamnose | 0.92 |

| Salmonella typhimurium | Fucose | Varies |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural configuration of 3-nitro-1,2-propanediol?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm the nitro group's position and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can assess purity, referencing retention indices and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups, as demonstrated for structurally similar compounds like 3-chloro-1,2-propanediol . For chiral resolution, polarimetry or chiral column chromatography is advised, analogous to methods for (S)-(+)-1,2-propanediol .

Q. How can researchers optimize synthetic routes for 3-nitro-1,2-propanediol to minimize byproduct formation?

- Methodological Answer : Employ kinetic control strategies, such as low-temperature nitration to reduce oxidation side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy. Adjust stoichiometry based on thermochemical data from analogous reactions (e.g., enthalpy changes in 3-chloro-1,2-propanediol synthesis ). Post-synthesis purification via liquid-liquid extraction, using toluene or ethyl acetate as diluents, can isolate the target compound from polar byproducts .

Advanced Research Questions

Q. What methodologies are suitable for determining the thermodynamic properties (e.g., enthalpy of formation, thermal conductivity) of 3-nitro-1,2-propanediol in mixed solvent systems?

- Methodological Answer : Use bomb calorimetry to measure enthalpy of combustion, extrapolating results to calculate formation enthalpy. For thermal conductivity, apply transient hot-wire techniques under controlled temperatures (233–313 K), as validated for 1,2-propanediol/ethanol mixtures . Computational methods like density functional theory (DFT) can model nitro-group effects on thermodynamic stability, cross-referenced with experimental data from 3-substituted analogs .

Q. How do microbial degradation pathways for nitro-substituted 1,2-propanediols differ from those of hydroxyl or amino derivatives?

- Methodological Answer : Conduct anaerobic batch cultures with Lactobacillus strains (e.g., L. diolivorans) to compare substrate utilization. Monitor metabolic products (e.g., propionic acid, propanol) via GC-MS, referencing fermentation stoichiometry observed in 1,2-propanediol degradation . Assess nitro-reductase activity using enzymatic assays under varying pH (3.8–5.0) and temperature (30–32°C) conditions .

Q. What strategies resolve contradictions in extraction efficiency data for 1,2-propanediol derivatives across different experimental setups?

- Methodological Answer : Perform meta-analysis of extraction coefficients (e.g., Table A-4 and A-5 data ) to identify solvent-dependent trends. Validate results using consistency checks, such as comparing partition coefficients in toluene versus water-immiscible solvents. Statistical tools like multivariate regression can isolate variables (e.g., pH, temperature) causing data discrepancies .

Methodological Considerations

- Safety Protocols : Non-sterile 1,2-propanediol derivatives require filtration (0.22 µm) for cell culture applications to prevent microbial contamination .

- Handling Nitro Derivatives : Use explosion-proof equipment during synthesis due to potential exothermic reactions. Follow OSHA guidelines for nitration hazards, including fume hoods and personal protective equipment (PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.